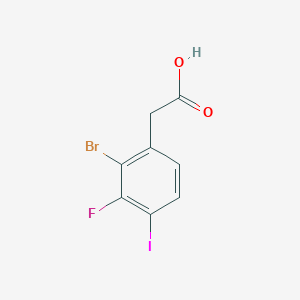

2-Bromo-3-fluoro-4-iodophenylacetic acid

Description

Significance of Poly-halogenated Aromatic Systems in Contemporary Chemical Research

Poly-halogenated aromatic systems are organic compounds that feature multiple halogen atoms on an aromatic ring. wikipedia.org These structures are integral to a wide range of scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. The presence of multiple halogens can impart a variety of desirable properties, such as increased lipophilicity, enhanced metabolic stability, and the ability to engage in specific non-covalent interactions like halogen bonding. researchgate.net

In drug discovery, poly-halogenated aromatic motifs are often incorporated into lead compounds to improve their pharmacological profiles. The halogens can serve as strategic points for diversification, allowing for the synthesis of extensive compound libraries for biological screening. Furthermore, the distinct electronic properties of different halogens (fluorine, chlorine, bromine, and iodine) allow for fine-tuning of a molecule's reactivity and biological activity.

Polyhalogenated compounds are utilized in a vast array of manufactured products, including fire-resistant coatings, electronic fluids, and as intermediates in the synthesis of pharmaceuticals. wikipedia.org The specific combination and positioning of different halogens on an aromatic ring can lead to unique chemical reactivity, making these compounds valuable precursors in the construction of complex molecular frameworks.

Academic Context of 2-Bromo-3-fluoro-4-iodophenylacetic Acid

Within the diverse family of halogenated phenylacetic acids, this compound stands out due to its intricate substitution pattern. While specific research exclusively focused on this compound is not widely available, its academic importance can be inferred from the well-established roles of its constituent features in organic synthesis.

The substitution pattern of this compound is particularly noteworthy. The presence of three different halogens—bromine, fluorine, and iodine—on the same aromatic ring offers a rich platform for selective chemical transformations. Each halogen atom presents a distinct reactivity profile, enabling chemists to perform sequential and site-selective reactions.

Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom at the 4-position the most susceptible to a variety of transformations, most notably in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. ossila.com

Bromine: The bromine atom at the 2-position also serves as a versatile handle for cross-coupling reactions, though it is generally less reactive than iodine. ossila.com This difference in reactivity allows for selective coupling at the iodine position while leaving the bromine intact for a subsequent transformation.

Fluorine: The fluorine atom at the 3-position is generally unreactive in cross-coupling reactions but significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. It can also be a site for nucleophilic aromatic substitution under specific conditions. ossila.com

This hierarchy of reactivity provides a powerful tool for the strategic construction of highly functionalized molecules. A hypothetical synthetic sequence could involve a selective cross-coupling at the iodo-position, followed by a different coupling at the bromo-position, all while the fluoro-substituent modulates the ring's electronics.

Halogenated phenylacetic acid derivatives are widely recognized as valuable intermediates in organic synthesis. google.com They serve as precursors to a range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The phenylacetic acid moiety itself provides a carboxylic acid functional group that can be readily converted into other functionalities such as esters, amides, and alcohols. wikipedia.org

The presence of halogens on the phenyl ring further enhances the synthetic utility of these compounds. For instance, 4-Bromophenylacetic acid is a known growth-inhibiting substance and is used as a standard in analytical chemistry. chemicalbook.com The synthesis of various halogenated phenylacetic acids is a topic of ongoing research, with methods being developed for efficient and selective halogenation. rsc.orgrsc.org

Given this context, this compound can be positioned as a highly functionalized building block with significant potential for the synthesis of novel and complex molecular architectures. Its unique arrangement of three distinct halogens offers a level of synthetic versatility that is highly sought after in modern organic chemistry.

Below is a representative data table of related halogenated phenylacetic acids, illustrating their common physical and chemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromophenylacetic acid | 1878-68-8 | C₈H₇BrO₂ | 215.04 |

| 2-Bromo-4-fluorophenylacetic acid | 61150-59-2 | C₈H₆BrFO₂ | 233.04 |

| 2-(2-Bromo-3,4-difluorophenyl)acetic acid | Not Available | C₈H₅BrF₂O₂ | 251.02 |

| 4-Bromo-3-fluoro-2-iodophenylacetic acid | 1824057-10-4 | C₈H₅BrFIO₂ | 358.93 |

| Compound Name | Melting Point (°C) |

| 4-Bromophenylacetic acid | 114-117 |

| 2-Bromo-4-fluorophenylacetic acid | Not Available |

| 2-(2-Bromo-3,4-difluorophenyl)acetic acid | Not Available |

| 4-Bromo-3-fluoro-2-iodophenylacetic acid | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFIO2 |

|---|---|

Molecular Weight |

358.93 g/mol |

IUPAC Name |

2-(2-bromo-3-fluoro-4-iodophenyl)acetic acid |

InChI |

InChI=1S/C8H5BrFIO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3H2,(H,12,13) |

InChI Key |

UMOLPGQODVQIGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)Br)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Iodophenylacetic Acid and Its Congeners

Precursor-Based Synthetic Strategies

These methods rely on building the carbon skeleton and introducing the carboxylic acid functionality from a pre-functionalized aromatic ring.

Esterification and Subsequent Hydrolysis Routes for Carboxylic Acid Formation

A common and reliable method for the synthesis of phenylacetic acids involves the preparation of a corresponding ester intermediate, which is then hydrolyzed to yield the final carboxylic acid. This two-step process is advantageous as esters are often easier to purify than carboxylic acids and can protect the acid functionality during other synthetic transformations.

The general pathway involves the synthesis of an appropriate ester, such as methyl or ethyl 2-bromo-3-fluoro-4-iodophenylacetate. This ester precursor would first need to be assembled, potentially through cross-coupling reactions to build the halogenated benzene (B151609) ring followed by the introduction of the acetate (B1210297) group. Once the ester is obtained, it undergoes hydrolysis, which can be catalyzed by either acid or base. google.com

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid in an aqueous solution. google.com Base-catalyzed hydrolysis, or saponification, is often preferred and involves treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by an acidic workup to protonate the resulting carboxylate salt. chemicalbook.com The choice between acidic and basic conditions can depend on the stability of other functional groups in the molecule.

| Condition | Reagents | Typical Temperature | Advantages | Disadvantages | Yield |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ or HCl in H₂O | Reflux | Direct formation of the carboxylic acid. | Can be harsh; potential for side reactions. | Good to High google.com |

| Base-Catalyzed (Saponification) | NaOH or KOH in H₂O/Alcohol | Room Temp to Reflux | Generally faster and cleaner than acid hydrolysis. chemicalbook.com | Requires a separate acidification step. | High to Excellent chemicalbook.com |

Routes Involving Halogenated Benzyl (B1604629) Precursors and Cyanide Introduction

A classic and highly effective method for synthesizing phenylacetic acids proceeds through a benzyl cyanide intermediate. orgsyn.orgsciencemadness.org This strategy involves two main steps: the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the hydrolysis of the resulting nitrile.

For the synthesis of 2-Bromo-3-fluoro-4-iodophenylacetic acid, this pathway would commence with a 2-bromo-3-fluoro-4-iodobenzyl halide, such as the corresponding benzyl bromide or chloride. This precursor would undergo a substitution reaction with a cyanide source, typically sodium cyanide or potassium cyanide, in a suitable solvent to form 2-bromo-3-fluoro-4-iodobenzyl cyanide. orgsyn.org

The subsequent hydrolysis of the benzyl cyanide intermediate can be achieved under either acidic or basic conditions to yield the desired carboxylic acid. orgsyn.orgscribd.com Acidic hydrolysis, often using aqueous sulfuric or hydrochloric acid, directly converts the nitrile to the carboxylic acid and an ammonium (B1175870) salt. orgsyn.org Basic hydrolysis first produces a carboxylate salt, which is then acidified in a separate step to liberate the final phenylacetic acid. This method is one of the most common routes for the preparation of phenylacetic acid and its derivatives. sciencemadness.org

| Step | Reaction | Typical Reagents | Key Considerations |

|---|---|---|---|

| 1. Cyanation | Benzyl Halide → Benzyl Cyanide | NaCN or KCN in aqueous alcohol or DMSO | The reactivity of the halide (Br > Cl) is a key factor. orgsyn.org |

| 2. Hydrolysis | Benzyl Cyanide → Phenylacetic Acid | Aqueous H₂SO₄ or NaOH followed by H⁺ | Acid hydrolysis is often performed at elevated temperatures. orgsyn.orgscribd.com |

Direct Halogenation Approaches on Aromatic Systems

These strategies involve the direct introduction of halogen atoms onto a pre-existing aromatic ring through electrophilic substitution or other modern methods.

Regioselective Electrophilic Aromatic Halogenation

Introducing three different halogens at specific positions on a benzene ring is a formidable synthetic task due to the challenges of controlling regioselectivity. The directing effects of the substituents already present on the ring play a crucial role. In the case of this compound, the fluorine atom is an ortho-, para-director, while the bromo and iodo groups are also ortho-, para-directing. The acetic acid side chain is a weak deactivator and also an ortho-, para-director.

A plausible synthetic route would involve the sequential halogenation of a simpler precursor, such as 3-fluorophenylacetic acid. The introduction of bromine and iodine would need to be carefully orchestrated. Electrophilic bromination could be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. google.com Subsequent iodination could be performed using N-Iodosuccinimide (NIS) or iodine with an oxidizing agent. The order of introduction and the reaction conditions would be critical to achieving the desired 2,3,4-substitution pattern, overcoming the statistical mixtures that can arise from competing directing effects. rsc.org

| Halogenation | Reagent | Typical Conditions | Selectivity |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acid catalyst, solvent like Acetonitrile | Generally provides good regioselectivity for activated rings. google.com |

| Bromination | Br₂ with FeBr₃ | No solvent or inert solvent | Classic method, can be aggressive. |

| Iodination | N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) | Milder alternative to I₂. |

| Iodination | I₂ with an oxidizing agent (e.g., HNO₃, H₂O₂) | Acidic medium | Generates the electrophilic iodine species in situ. |

Decarboxylative Halogenation Processes (Halodecarboxylation)

Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for introducing a halogen atom onto an aromatic ring by replacing a carboxylic acid group. acs.orgnih.gov This reaction can provide regioisomers that are difficult to access through direct electrophilic halogenation. nih.gov The process involves the conversion of an aromatic carboxylic acid to the corresponding aryl halide with the expulsion of carbon dioxide.

A potential application of this method for the target molecule could involve synthesizing a precursor like 2-bromo-3-fluoro-4-carboxyphenylacetic acid. The carboxyl group at the C4 position could then be replaced with iodine via a halodecarboxylation reaction. Classic examples include the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids with elemental halogens. More modern methods have been developed that are metal-free or use more practical reagents. For instance, reactions using Oxone in combination with a halide salt have been shown to be effective for the bromodecarboxylation of electron-rich benzoic acids. researchgate.net Recent advances have also described copper-catalyzed halodecarboxylation reactions that proceed under mild, light-promoted conditions. princeton.edu

| Method | Key Reagents | Substrate Scope | Reference |

|---|---|---|---|

| Hunsdiecker-type Reaction | Silver carboxylate, Bromine | Primarily aliphatic acids; limited for aromatic acids. | nih.gov |

| Metal-Free Bromodecarboxylation | Oxone, NaBr | Electron-rich benzoic acids. | nih.govresearchgate.net |

| Copper-Catalyzed Halodecarboxylation | Cu salt, LED light, Halogen source | Broad scope, including electron-rich and -deficient (hetero)aryl carboxylic acids. | princeton.edu |

Transition-Metal-Catalyzed Synthetic Techniques

Modern synthetic chemistry heavily relies on transition-metal catalysis for the construction of complex molecules. Catalytic cycles involving metals like palladium, copper, and nickel enable a wide range of transformations, including cross-coupling reactions and direct C-H functionalization, which are highly relevant for synthesizing polyhalogenated aromatics.

For a molecule like this compound, a plausible strategy would involve the use of sequential cross-coupling reactions to build the substituted aromatic core. For example, a Suzuki coupling reaction could be employed to couple an aryl boronic acid or ester with an aryl halide to form a C-C bond, assembling the substituted phenyl ring. inventivapharma.com The acetic acid side chain could then be installed using another transition-metal-catalyzed reaction.

Alternatively, direct C-H functionalization offers a more atom-economical approach. nii.ac.jp This strategy involves the selective activation and conversion of a C-H bond into a C-halogen or C-C bond. While challenging, a directed C-H halogenation, where a directing group guides the metal catalyst to a specific C-H bond, could potentially be used to install the halogen atoms with high regioselectivity. The carboxylic acid group itself can act as a directing group in some palladium-catalyzed C-H activation reactions. nii.ac.jp These methods represent the cutting edge of synthetic chemistry and offer powerful tools for constructing complex molecules.

| Reaction Name | Catalyst (Typical) | Bond Formed | Application in Synthesis |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl - Aryl (C-C) | Assembling the substituted benzene ring from smaller fragments. inventivapharma.com |

| Sonogashira Coupling | Palladium/Copper | Aryl - Alkyne (C-C) | Introduction of a side chain that can be converted to the acetic acid moiety. |

| Buchwald-Hartwig Amination | Palladium | Aryl - Nitrogen (C-N) | Could be used to introduce a nitrogen-based directing group. |

| Directed C-H Halogenation | Palladium, Rhodium | Aryl - Halogen (C-X) | Regioselective introduction of halogens onto the aromatic ring. nii.ac.jp |

Palladium-Catalyzed Carboxylation of Benzylic Bromides

Palladium-catalyzed carbonylation reactions represent a powerful tool for the conversion of organic halides into carboxylic acids and their derivatives. The carboxylation of benzylic bromides, in particular, offers a direct route to arylacetic acids. This transformation typically involves the oxidative addition of the benzylic bromide to a low-valent palladium(0) species, followed by the insertion of carbon monoxide (CO) into the resulting palladium-carbon bond to form a palladium-acyl complex. Subsequent hydrolysis of this intermediate yields the desired arylacetic acid and regenerates the active palladium catalyst.

A notable advancement in this area is the use of Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), for the carboxylation of a wide array of benzylic bromides. ulb.ac.be This heterogeneous catalyst system is advantageous due to its operational simplicity, efficiency, and ease of separation from the reaction mixture. ulb.ac.be The reaction can be performed using carbon monoxide and water, providing a straightforward pathway to the corresponding arylacetic acids in good to excellent yields. ulb.ac.be The scope of this method has been demonstrated with various substituted benzylic bromides, including those bearing electron-donating and electron-withdrawing groups, as well as halogen substituents. ulb.ac.be For instance, the carboxylation of p-bromo-benzyl bromide proceeds efficiently, highlighting the method's tolerance for halide functional groups, which is crucial for the synthesis of complex molecules like this compound. ulb.ac.be

The synthesis of the target compound via this method would conceptually begin with the corresponding benzylic bromide, 1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene. Subjecting this precursor to palladium-catalyzed carboxylation conditions would introduce the carboxylic acid moiety at the benzylic position.

Copper-Catalyzed Cross-Coupling Reactions for Arylacetic Acid Synthesis

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for the formation of carbon-carbon bonds. In the context of arylacetic acid synthesis, these methods can be versatile. One prominent strategy involves the decarboxylative cross-coupling of an aryl halide with a carboxylic acid salt. This approach is particularly useful as it often utilizes readily available and inexpensive starting materials. nih.govrsc.orgrsc.org

Research has demonstrated the utility of copper catalysts, often in conjunction with specific ligands like 1,10-phenanthroline, to facilitate the coupling of aryl halides with various coupling partners. rsc.org While much of the literature focuses on the synthesis of alkynes or biaryls, the underlying principles can be extended to the synthesis of arylacetic acids. For instance, a copper-catalyzed C(sp³)–H/C(sp³)–H cross-coupling of arylacetic acid equivalents with methylarenes has been developed, providing access to α,β-diarylpropionic acids. rsc.org This reaction proceeds via the formation of an α-carbonyl radical, showcasing a modern approach to functionalizing the carbon adjacent to the carboxyl group. rsc.org

Another relevant copper-mediated transformation is the decarboxylative coupling between arylacetic acids and 1,3-dicarbonyl compounds, which, while not a direct synthesis of the acid itself, demonstrates the reactivity of the arylacetic acid motif under copper catalysis. nih.gov For the direct synthesis of a complex arylacetic acid like this compound, a plausible copper-catalyzed approach could involve the cross-coupling of a suitably functionalized aryl halide (e.g., 1,2-dibromo-3-fluoro-4-iodobenzene) with a carboxylation agent or a two-carbon building block that can be subsequently converted to a carboxylic acid.

The development of these reactions underscores the versatility of copper catalysis in constructing the arylacetic acid framework, offering pathways that are complementary to palladium-catalyzed methods. dntb.gov.uacapes.gov.br

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Fluoro 4 Iodophenylacetic Acid

Reactivity at the Halogenated Aromatic Core

The reactivity of the aromatic core is predominantly influenced by the nature and position of the halogen substituents. These substituents modulate the electron density of the ring and serve as leaving groups in various substitution reactions.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are contingent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In 2-Bromo-3-fluoro-4-iodophenylacetic acid, the halogens themselves are electron-withdrawing, which can facilitate nucleophilic attack. The rate of SNAr reactions is also dependent on the electronegativity of the halogen, which influences the polarization of the carbon-halogen bond, and the ability of the halogen to act as a leaving group. youtube.com

Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend of bond strengths. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more polarized C-X bond, as is the case with the highly electronegative fluorine atom. youtube.com Consequently, the fluorine atom at the C3 position is the most likely site for nucleophilic aromatic substitution. However, the presence of multiple electron-withdrawing halogens can activate other sites as well. The relative reactivity of the halogenated sites in this compound towards a typical nucleophile is expected to be C-F > C-Br > C-I. It is important to note that while fluorine is the most activating for nucleophilic attack, the C-I and C-Br bonds are weaker and could potentially be cleaved under certain reaction conditions. nih.gov

Table 1: Predicted Relative Reactivity of Halogenated Sites in Nucleophilic Aromatic Substitution

| Position | Halogen | Relative Reactivity | Rationale |

| C3 | Fluorine | High | Highest electronegativity, strongly polarizes the C-F bond, facilitating nucleophilic attack. |

| C2 | Bromine | Moderate | Less electronegative than fluorine, but still an effective leaving group. |

| C4 | Iodine | Low | Least electronegative halogen, weakest polarization of the C-I bond. |

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are governed by the electronic effects of the existing substituents. wikipedia.org Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate electron density through resonance. uci.edu

In this compound, the combined deactivating inductive effects of the three halogens and the electron-withdrawing carboxylic acid group make the aromatic ring significantly less reactive towards electrophiles. The directing effects of the substituents must be considered to predict the position of electrophilic attack. The acetic acid moiety is a meta-director. The halogens at positions 2, 3, and 4 will direct incoming electrophiles to their respective ortho and para positions. A comprehensive analysis of the directing effects suggests that the C5 position is the most likely site for electrophilic substitution, as it is ortho to the iodine at C4 and para to the bromine at C2. The C6 position is sterically hindered by the adjacent bromine and acetic acid groups.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Effects | Steric Hindrance | Predicted Outcome |

| C5 | Ortho to Iodine (C4), Para to Bromine (C2) | Low | Major product |

| C6 | Ortho to Bromine (C2) | High | Minor or no product |

Transition-Metal-Catalyzed Transformations and Cross-Coupling Reactions

The carbon-halogen bonds in this compound are excellent handles for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. tcichemicals.com The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl > C-F. nih.gov This trend is based on the bond dissociation energies of the carbon-halogen bonds.

In this compound, the C-I bond at the C4 position is the most reactive site for oxidative addition to a palladium(0) catalyst. Therefore, selective Suzuki-Miyaura coupling at the C4 position can be achieved under carefully controlled conditions. By modifying the reaction conditions, such as the catalyst, ligand, and temperature, it may be possible to achieve subsequent coupling at the C-Br bond at the C2 position. The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions. mdpi.com

Table 3: Predicted Site-Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Position | Halogen | Relative Reactivity | Rationale |

| C4 | Iodine | High | Lowest C-X bond dissociation energy, most facile oxidative addition. |

| C2 | Bromine | Moderate | Higher C-X bond dissociation energy than C-I, requires more forcing conditions. |

| C3 | Fluorine | Very Low | Highest C-X bond dissociation energy, generally unreactive. |

Beyond palladium catalysis, other transition metals can mediate a variety of functionalization reactions at the halogenated sites. nih.gov For instance, copper-catalyzed reactions are known to facilitate the formation of C-O, C-S, and C-N bonds. acs.org Nickel-catalyzed cross-coupling reactions can also be employed, sometimes offering complementary reactivity to palladium. nih.gov

Similar to palladium-catalyzed reactions, the site-selectivity in these other metal-mediated transformations is expected to be dominated by the relative lability of the carbon-halogen bonds, with the C-I bond being the most reactive, followed by the C-Br bond. This allows for a stepwise functionalization of the aromatic ring, introducing different substituents at the C4 and C2 positions.

Reactions Involving the Acetic Acid Moiety

The acetic acid group (-CH₂COOH) attached to the aromatic ring also possesses its own characteristic reactivity. The carboxylic acid functional group can undergo a range of transformations, including esterification, amidation, and reduction. wikipedia.org

The α-carbon of the acetic acid moiety is susceptible to halogenation, for example, through a Hell-Volhard-Zelinsky reaction, to introduce an additional halogen atom. nih.gov Decarboxylation of phenylacetic acids can occur under certain conditions to form the corresponding toluene (B28343) derivative. wikipedia.org Furthermore, the carboxylic acid can be converted to an acid chloride, which is a versatile intermediate for the synthesis of various derivatives. The presence of the deactivating halogen substituents on the aromatic ring is not expected to significantly interfere with the typical reactions of the acetic acid side chain. nih.gov

Table 4: Common Reactions of the Acetic Acid Moiety

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ or BH₃ | 2-(2-Bromo-3-fluoro-4-iodophenyl)ethanol |

| α-Halogenation | Br₂, PBr₃ | 2-Bromo-2-(2-bromo-3-fluoro-4-iodophenyl)acetic acid |

Decarboxylation Pathways and Radical Intermediates

The decarboxylation of phenylacetic acids, particularly those bearing multiple halogen substituents, can proceed through various pathways, often involving the formation of radical intermediates. nih.govsioc.ac.cn The specific conditions of the reaction, such as the presence of metal catalysts or photostimulation, can influence the predominant mechanism. sioc.ac.cnnih.gov

One common method for decarboxylation is the Hunsdiecker reaction and its modifications, which typically involve the silver salt of the carboxylic acid reacting with a halogen. nih.govacs.org For this compound, treatment of its silver salt with bromine would be expected to yield 1,2-dibromo-3-fluoro-4-iodobenzene. The generally accepted mechanism proceeds through an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage of the O-Br bond to form a carboxyl radical. acs.org This carboxyl radical readily loses carbon dioxide to generate a 2-bromo-3-fluoro-4-iodobenzyl radical. nih.govsioc.ac.cn This radical can then abstract a bromine atom from another acyl hypobromite molecule or a bromine radical to form the final product. acs.org The formation of radical intermediates is supported by studies on similar systems where racemic products are obtained from optically active starting materials. acs.org

Photoredox catalysis offers another powerful method for the decarboxylation of carboxylic acids, including phenylacetic acid derivatives. sioc.ac.cn In a typical photoredox cycle, the carboxylate is oxidized by an excited photocatalyst, leading to the formation of a carboxyl radical that subsequently undergoes decarboxylation to form a benzyl (B1604629) radical. sioc.ac.cn This radical can then be trapped by various reagents. The highly substituted nature of the phenyl ring in this compound, with its mix of electron-withdrawing halogens, would influence the redox potential of the carboxylate and the stability of the resulting radical intermediate.

Table 1: Plausible Intermediates in the Decarboxylation of this compound

| Intermediate | Structure | Role in Decarboxylation |

| Acyl Hypobromite | Ar-C(O)O-Br | Precursor to the carboxyl radical in Hunsdiecker-type reactions. |

| Carboxyl Radical | Ar-C(O)O• | Undergoes rapid loss of CO2 to form a benzyl radical. |

| Benzyl Radical | Ar-CH2• | Key intermediate that is trapped by a halogen atom. |

| (Where Ar = 2-bromo-3-fluoro-4-iodophenyl) |

Formation of Acyl Halides and Other Carboxylic Acid Derivatives

This compound can be converted into a variety of carboxylic acid derivatives, with the formation of acyl halides being a key transformation. Acyl halides are valuable synthetic intermediates for the preparation of esters, amides, and other related compounds. nih.gov

A standard method for the synthesis of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For this compound, this reaction would proceed via a nucleophilic acyl substitution mechanism to yield 2-bromo-3-fluoro-4-iodophenylacetyl chloride. Similarly, reaction with phosphorus tribromide (PBr₃) would afford the corresponding acyl bromide.

The Hell-Volhard-Zelinsky (HVZ) reaction provides a method for the α-halogenation of carboxylic acids. nih.gov This reaction proceeds through an acyl halide intermediate. nih.gov For this compound, treatment with bromine and a catalytic amount of PBr₃ would first generate the acyl bromide. This acyl bromide can then enolize, and the enol form undergoes electrophilic attack by bromine at the α-carbon to yield α-bromo-2-bromo-3-fluoro-4-iodophenylacetyl bromide. Subsequent hydrolysis would then yield the α-brominated carboxylic acid. The presence of multiple halogen substituents on the phenyl ring can influence the reactivity of the aromatic ring itself towards electrophilic attack, but the HVZ reaction conditions are specific for α-halogenation of the carboxylic acid. nih.gov

The formation of esters from this compound can be achieved through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reacting the corresponding acyl halide with an alcohol. Amides can be synthesized by reacting the acyl halide with an amine. The steric hindrance and electronic effects of the ortho-bromo and -fluoro substituents could potentially influence the rates of these reactions.

Table 2: Examples of Carboxylic Acid Derivatives from this compound

| Derivative Type | Reagent(s) | Product |

| Acyl Chloride | SOCl₂ or (COCl)₂ | 2-Bromo-3-fluoro-4-iodophenylacetyl chloride |

| Acyl Bromide | PBr₃ | 2-Bromo-3-fluoro-4-iodophenylacetyl bromide |

| Methyl Ester | CH₃OH, H⁺ | Methyl 2-bromo-3-fluoro-4-iodophenylacetate |

| Amide | 1. SOCl₂ 2. NH₃ | 2-(2-Bromo-3-fluoro-4-iodophenyl)acetamide |

Comparative Reactivity Studies of Poly-Halogenated Phenylacetic Acids

The reactivity of poly-halogenated phenylacetic acids is a complex function of the number, type, and position of the halogen substituents on the aromatic ring. These substituents exert both electronic and steric effects that modulate the properties of the molecule.

Electronic and Steric Effects of Halogen Substitution

Halogens exhibit a dual electronic nature; they are inductively electron-withdrawing due to their high electronegativity, but they can also be electron-donating through resonance due to their lone pairs of electrons. libretexts.org For the halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution. libretexts.org However, they are ortho-, para-directing. wou.edu

In the case of this compound, the cumulative inductive effect of the three different halogens will significantly decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid. ucsb.edu The order of electronegativity is F > Cl > Br > I, so the fluorine atom will exert the strongest inductive effect. The electron-withdrawing nature of the substituents can also influence the stability of intermediates in reactions such as decarboxylation. nsf.gov

Steric effects also play a crucial role. The presence of a bromine atom at the ortho position to the acetic acid side chain in this compound can create steric hindrance. This can affect the approach of reagents to the carboxylic acid group and may influence the conformation of the molecule. For instance, in the formation of esters or amides, the rate of reaction might be slower compared to a less sterically hindered phenylacetic acid. In electrophilic aromatic substitution reactions, the ortho position is already blocked, and the directing effects of the halogens would be to the remaining open positions, though the ring is already highly substituted.

Impact on Bond Strengths and Cleavage Propensities

The strengths of the carbon-halogen bonds are a critical factor in determining the reactivity of poly-halogenated phenylacetic acids, particularly in reactions that involve bond cleavage. The bond strength of carbon-halogen bonds decreases down the group: C-F > C-Cl > C-Br > C-I. chemguideforcie.co.ukquora.com This trend is primarily due to the increasing atomic size and bond length of the halogens, which leads to less effective orbital overlap with carbon. reddit.com

For this compound, the C-I bond is the weakest and therefore the most susceptible to cleavage. Reactions that proceed via radical mechanisms or involve organometallic intermediates would likely see initial reactivity at the C-I bond. For example, in a cross-coupling reaction, it would be expected that the iodine atom would be the first to undergo oxidative addition to a metal catalyst. The C-Br bond is stronger than the C-I bond but weaker than the C-F bond, offering a site for sequential reactivity. The C-F bond is the strongest and generally the most difficult to cleave. nih.gov

The substitution pattern on the aromatic ring can also modulate these bond strengths. Electron-withdrawing groups, such as the other halogens on the ring, can strengthen the carbon-halogen bond. nsf.gov However, the inherent trend of decreasing bond strength down the halogen group is the dominant factor.

Table 3: Comparison of Carbon-Halogen Bond Properties

| Bond | Approximate Bond Energy (kJ/mol) | Bond Length (pm) | Expected Reactivity in Cleavage |

| C-F | 485 | 138 | Lowest |

| C-Cl | 327 | 177 | Moderate |

| C-Br | 285 | 193 | High |

| C-I | 213 | 214 | Highest |

| Data is for haloalkanes and serves as a general trend. chemguideforcie.co.ukquora.com |

Derivatization and Functionalization Strategies for 2 Bromo 3 Fluoro 4 Iodophenylacetic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a cornerstone for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Esterification, Amidation, and Anhydride Formation

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods such as Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid), are highly applicable. study.com For substrates sensitive to strong acids, milder catalysts like solid-supported acids (e.g., Amberlyst-15) can be employed, often using the alcohol reactant as the solvent to drive the reaction to completion. researchgate.net Phase-transfer catalysis presents another effective method for the esterification of phenylacetic acid derivatives. acs.org

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer Esterification | Alcohol (e.g., Ethanol, Methanol), conc. H₂SO₄, heat | Alkyl 2-(2-bromo-3-fluoro-4-iodophenyl)acetate | A classic and cost-effective method. |

| Heterogeneous Catalysis | Alcohol, Amberlyst-15, 110°C | Alkyl 2-(2-bromo-3-fluoro-4-iodophenyl)acetate | Eco-friendly catalyst, easy to remove from the reaction mixture. researchgate.net |

| Anhydride Method | Acyl halide or anhydride, Alcohol, Pyridine | Alkyl 2-(2-bromo-3-fluoro-4-iodophenyl)acetate | Useful for when direct esterification is difficult; proceeds via a more reactive intermediate. |

Amidation: The formation of an amide bond is crucial for synthesizing compounds with potential biological activity. Direct amidation of phenylacetic acids with amines can be achieved, though it often requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. Catalytic methods significantly improve reaction efficiency. For instance, nickel(II) chloride has been shown to catalyze the direct amidation of phenylacetic acid derivatives in good yields. nih.gov Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, also facilitate direct amide bond formation under relatively mild conditions. acs.org Alternatively, the carboxylic acid can be activated using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before reaction with an amine. fishersci.co.uk

| Reaction | Reagents and Conditions | Product | Notes |

| Direct Catalytic Amidation | Amine, NiCl₂ (10 mol%), Toluene (B28343), 110°C | 2-(2-Bromo-3-fluoro-4-iodophenyl)-N-subst. acetamide | Eco-friendly method with water as the only byproduct. nih.gov |

| Boron-Mediated Amidation | Amine, B(OCH₂CF₃)₃, MeCN, 80°C | 2-(2-Bromo-3-fluoro-4-iodophenyl)-N-subst. acetamide | Effective for a broad range of amines and acids. acs.org |

| Carbodiimide Coupling | Amine, DCC or EDC, with HOBt or HOAt, DMF | 2-(2-Bromo-3-fluoro-4-iodophenyl)-N-subst. acetamide | High-yielding, common in peptide synthesis, but generates stoichiometric byproducts. fishersci.co.uk |

Anhydride Formation: The corresponding phenylacetic anhydride can be synthesized, typically by treating the carboxylic acid with a dehydrating agent or by reacting a salt of the acid with an appropriate acyl halide. These anhydrides are highly reactive intermediates, readily undergoing nucleophilic attack by alcohols or amines to form esters and amides, respectively. fishersci.co.uk

Selective Reduction to Alcohols or Aldehydes

Reduction to Alcohols: The carboxylic acid group can be fully reduced to a primary alcohol. While strong hydrides like lithium aluminum hydride (LiAlH₄) are effective, they are generally unselective. jove.com Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF), is a superior reagent for this purpose due to its remarkable chemoselectivity. commonorganicchemistry.comyoutube.com It can reduce carboxylic acids in the presence of other reducible functional groups, including esters and, importantly, aryl halides, leaving the bromo, fluoro, and iodo substituents on the aromatic ring intact.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation that avoids over-reduction to the alcohol. This can be accomplished through a two-step process involving conversion to a more reactive derivative followed by reduction. More modern, direct methods involve catalytic hydrosilylation of the carboxylic acid to a disilyl acetal, which is then hydrolyzed to the aldehyde. acs.org This transformation can be catalyzed by various systems, including those based on ruthenium, iron, nickel, or B(C₆F₅)₃, under mild conditions. oup.comacs.org

Selective Modification and Orthogonal Functionalization of Halogen Atoms

The presence of three different halogens on the phenyl ring offers a powerful platform for sequential, site-selective modifications, a concept known as orthogonal functionalization.

Regioselective Dehalogenation Studies

Regioselective dehalogenation, the removal of one type of halogen atom while others remain, is governed by the relative strengths of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). Consequently, the carbon-iodine bond is the weakest and most susceptible to cleavage. Catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source, would be expected to first cleave the C-I bond, followed by the C-Br bond under more forcing conditions, while the C-F bond would likely remain intact. Other dehalogenation methods involve treatment with alkali metals in the presence of hydrosiloxanes or hydrolysis under high temperature and pressure, though selectivity in these cases may be less predictable. google.comgoogle.com

Differential Reactivity of Bromine, Fluorine, and Iodine for Subsequent Transformations

The distinct electronic properties and reactivities of iodine, bromine, and fluorine atoms allow for a high degree of control in synthetic transformations, particularly in cross-coupling and nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling: In transition metal-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, the reactivity of aryl halides typically follows the order I > Br > OTf >> Cl > F. wenxuecity.com This predictable reactivity trend is the cornerstone of orthogonal synthesis with 2-Bromo-3-fluoro-4-iodophenylacetic acid. It is possible to selectively perform a cross-coupling reaction at the highly reactive C-I bond, leaving the C-Br and C-F bonds untouched. After the first coupling, a second, different coupling partner can be introduced at the C-Br position under slightly more vigorous conditions or by using a different catalyst system. The C-F bond is generally inert to these conditions, remaining available for other types of transformations.

| Halogen | Relative Reactivity (Pd-Coupling) | Potential Selective Reaction |

| Iodine (at C4) | Highest | Suzuki, Heck, Sonogashira, etc. under mild conditions. |

| Bromine (at C2) | Intermediate | Suzuki, Heck, etc. under more forcing conditions after C-I functionalization. |

| Fluorine (at C3) | Lowest (generally unreactive) | Remains intact during Pd-catalyzed cross-coupling. |

Nucleophilic Aromatic Substitution (SₙAr): The reactivity order for halogens in SₙAr reactions is often the reverse of that seen in cross-coupling: F > Cl > Br > I. stackexchange.com This is because the rate-determining step is the attack of the nucleophile on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. wyzant.com This effect stabilizes the negatively charged intermediate (Meisenheimer complex). Therefore, the fluorine atom in this compound, while unreactive in Pd-catalyzed couplings, can be the most reactive site for SₙAr, allowing for the introduction of nucleophiles such as alkoxides, thiolates, or amines at the C3 position. This provides a powerful orthogonal strategy to the chemistry at the C2 and C4 positions.

Incorporation into Complex Molecular Architectures

The unique combination of a carboxylic acid handle and three orthogonally reactive halogen sites makes this compound an exceptionally valuable building block for the synthesis of complex molecules. Phenylacetic acid derivatives are known scaffolds in medicinal chemistry, forming the core of numerous pharmaceutical agents. wikipedia.orgdrugbank.com

A hypothetical synthetic sequence could begin with the modification of the carboxylic acid group, for example, through amidation to introduce a key pharmacophore. This could be followed by a sequence of palladium-catalyzed cross-coupling reactions. First, an aryl or vinyl group could be introduced at the C4 position via a Suzuki or Heck reaction targeting the C-I bond. Subsequently, a different functional group could be installed at the C2 position by targeting the C-Br bond. Finally, if desired, a nucleophile could be introduced at the C3 position via an SₙAr reaction at the C-F bond. This stepwise, regioselective approach allows for the precise construction of highly substituted, three-dimensional molecules from a single, versatile starting material.

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The utility of this compound as a precursor in multi-step synthesis is predicated on the ability to selectively address each of its functional handles. The descending order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions (I > Br >> F) is the cornerstone of its synthetic application. This predictable reactivity hierarchy allows for a sequential and site-selective introduction of diverse substituents onto the phenyl ring.

Initially, the iodo group at the C-4 position serves as the most active site for transformations such as Suzuki, Sonogashira, Heck, and Stille couplings. This allows for the introduction of an aryl, vinyl, or alkynyl group at this position while leaving the bromo and fluoro substituents intact for subsequent modifications. The reaction conditions for these couplings can be finely tuned to ensure high selectivity. For instance, the use of specific palladium catalysts and ligands can facilitate the coupling of various boronic acids or terminal alkynes to the C-4 position with excellent yields.

Following the functionalization of the C-4 position, the bromo group at the C-2 position becomes the next target for derivatization. This site can undergo a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperatures or different catalyst systems) than those required for the initial C-I bond activation. This stepwise approach provides a reliable route to di-substituted phenylacetic acid derivatives with distinct functionalities at the C-2 and C-4 positions.

The fluoro group at the C-3 position is generally the most inert of the halogens towards cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring is further activated by electron-withdrawing groups introduced in the previous steps. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C-3 position.

Finally, the acetic acid side chain offers another point for modification. Standard carboxylic acid chemistry, such as esterification or amidation, can be employed to further elaborate the molecule. The carboxylic acid group can also act as a directing group in certain C-H activation reactions, potentially enabling functionalization of the adjacent C-6 position.

The following table outlines the potential selective functionalization of this compound in a sequential manner:

| Step | Target Position | Reaction Type | Reagents and Conditions (Illustrative) | Resulting Intermediate |

| 1 | C-4 (Iodo) | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 80 °C | 2-Bromo-3-fluoro-4-arylphenylacetic acid |

| 2 | C-2 (Bromo) | Sonogashira Coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N, 60 °C | 2-(Alkynyl)-3-fluoro-4-arylphenylacetic acid |

| 3 | C-3 (Fluoro) | Nucleophilic Aromatic Substitution | NaOMe, DMSO, 100 °C | 2-(Alkynyl)-3-methoxy-4-arylphenylacetic acid |

| 4 | Carboxylic Acid | Amidation | Amine, EDC, HOBt, DMF, rt | 2-(2-(Alkynyl)-3-methoxy-4-arylphenyl)acetamide |

Preparation of Designed Poly-Functionalized Aromatic Scaffolds

The sequential and site-selective derivatization of this compound is a powerful strategy for the rational design and synthesis of complex, poly-functionalized aromatic scaffolds. By carefully choosing the order of reactions and the nature of the coupling partners, a diverse array of molecular architectures can be accessed from this single starting material.

One common synthetic strategy involves an initial palladium-catalyzed cross-coupling at the C-4 iodo position, followed by a second coupling at the C-2 bromo position. This "iodo-first, bromo-second" approach is highly effective due to the significant difference in reactivity between the C-I and C-Bonds. For example, a Suzuki coupling with a boronic acid at the C-4 position, followed by a Buchwald-Hartwig amination at the C-2 position, can lead to the formation of highly substituted 2-amino-4-arylphenylacetic acid derivatives.

Alternatively, organometallic approaches, such as directed ortho-metalation, can be employed. The carboxylic acid group can direct lithiation to the C-6 position under the influence of a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a substituent at the C-6 position. This strategy offers a complementary approach to the cross-coupling methods and allows for the functionalization of the otherwise unreactive C-H bond.

The combination of these diverse synthetic methodologies allows for the preparation of intricately functionalized phenylacetic acid derivatives that would be difficult to synthesize through other routes. The ability to precisely control the placement of multiple, chemically distinct substituents on the aromatic ring is of paramount importance in the development of new pharmaceutical agents and functional materials, where the spatial arrangement of different groups can have a profound impact on biological activity or material properties.

An illustrative, hypothetical reaction scheme for the preparation of a tetra-substituted phenylacetic acid derivative is presented below:

| Step | Reaction | Reactant | Product | Yield (%) (Illustrative) |

| 1 | Suzuki Coupling | This compound + Phenylboronic acid | 2-Bromo-3-fluoro-4-phenylphenylacetic acid | 90 |

| 2 | Buchwald-Hartwig Amination | 2-Bromo-3-fluoro-4-phenylphenylacetic acid + Morpholine | 3-Fluoro-2-(morpholino)-4-phenylphenylacetic acid | 85 |

| 3 | Esterification | 3-Fluoro-2-(morpholino)-4-phenylphenylacetic acid + Methanol | Methyl 3-fluoro-2-(morpholino)-4-phenylphenylacetate | 95 |

| 4 | Nucleophilic Aromatic Substitution | Methyl 3-fluoro-2-(morpholino)-4-phenylphenylacetate + Sodium methoxide | Methyl 3-methoxy-2-(morpholino)-4-phenylphenylacetate | 75 |

This systematic approach underscores the value of this compound as a key intermediate for accessing novel chemical space.

Research Perspectives and Future Directions for 2 Bromo 3 Fluoro 4 Iodophenylacetic Acid Research

Development of Green and Sustainable Synthetic Methodologies

The synthesis of polyhalogenated aromatic compounds like 2-Bromo-3-fluoro-4-iodophenylacetic acid traditionally relies on methods that can be resource-intensive and generate significant waste. A pivotal future direction lies in the development of green and sustainable synthetic routes that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

Proposed Green Synthetic Pathway:

A plausible green synthetic approach to this compound could commence with a readily available starting material such as 3-fluorophenylacetic acid. The synthetic sequence would need to be carefully designed to control the regioselectivity of the halogenation steps.

Step 1: Iodination. The first halogenation would likely be iodination. Directed ortho-lithiation of a protected 3-fluorophenylacetic acid derivative, followed by quenching with an iodine source, could achieve regioselective iodination at the 4-position. Green aspects of this step would involve the use of safer lithium amide bases and ethereal solvents derived from renewable resources.

Step 2: Bromination. Subsequent bromination at the 2-position presents a greater challenge due to the directing effects of the existing substituents. Enzymatic halogenation, employing specific halogenases, offers a highly promising green alternative. bohrium.comkrishisanskriti.orgtandfonline.com These enzymes can exhibit remarkable regioselectivity, potentially catalyzing the bromination at the desired position under mild, aqueous conditions. bohrium.comnumberanalytics.comwikipedia.orgnih.gov

Step 3: Deprotection. The final step would involve the removal of the protecting group from the carboxylic acid functionality under mild, environmentally friendly conditions.

Challenges and Opportunities:

The primary challenge in developing a green synthesis is achieving the desired regioselectivity in a sequential halogenation process. The directing effects of the halogens and the acetic acid side chain must be carefully considered. Enzymatic and biocatalytic approaches, while offering high selectivity, require significant research to identify or engineer suitable enzymes for this specific substrate. bohrium.comkrishisanskriti.orgtandfonline.com The development of chemocatalytic systems that mimic the selectivity of enzymes, perhaps using nanoparticulate or supported catalysts, also represents a significant opportunity.

| Synthetic Step | Proposed Green Method | Key Advantages | Research Focus |

| Iodination | Directed ortho-lithiation with green solvents | High regioselectivity, avoidance of harsh reagents | Development of bio-based ethereal solvents, efficient lithium base recycling |

| Bromination | Enzymatic halogenation | High regioselectivity, mild reaction conditions, aqueous medium | Discovery and engineering of specific halogenases, process optimization |

| Deprotection | Mild acidic or enzymatic hydrolysis | Avoidance of harsh acids/bases, reduced waste | Identification of suitable enzymes, development of recyclable acid catalysts |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for complex molecules like this compound from batch to continuous flow processes represents a significant leap forward in terms of safety, efficiency, and reproducibility. rsc.orgnih.govflinders.edu.au Flow chemistry, particularly when coupled with automation, offers precise control over reaction parameters, which is crucial for managing the often-exothermic and rapid nature of halogenation reactions. semanticscholar.orgresearchgate.netrsc.org

The multi-step synthesis of this compound could be designed as a continuous sequence of flow reactors. flinders.edu.auresearchgate.net This approach would minimize the handling of potentially hazardous intermediates and allow for in-line purification and analysis. rsc.orgnih.gov Automated systems can rapidly screen and optimize reaction conditions, accelerating the development of efficient and robust synthetic protocols. synplechem.comnih.gov For instance, the precise control of stoichiometry and residence time in a microreactor can be leveraged to maximize the yield of the desired regioisomer in each halogenation step, minimizing the formation of byproducts. krishisanskriti.orgwikipedia.org

| Flow Chemistry Aspect | Application in Synthesis | Anticipated Benefits |

| Enhanced Safety | Handling of reactive halogenating agents and organolithium intermediates in a closed system. semanticscholar.orgresearchgate.netrsc.org | Minimized exposure to hazardous materials, better control of exotherms. |

| Precise Process Control | Accurate control of temperature, pressure, and residence time in microreactors. krishisanskriti.orgwikipedia.org | Improved regioselectivity, higher yields, and reduced byproduct formation. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by numbering-up reactors. | Faster process development and implementation for potential industrial applications. |

| Automation | Integration of robotic platforms for reaction optimization and library synthesis. synplechem.comnih.gov | Accelerated discovery of optimal reaction conditions and rapid synthesis of derivatives. |

Advanced Computational Modeling for Structure-Reactivity Prediction in Multi-Halogenated Systems

The complex interplay of electronic and steric effects in this compound makes it an ideal candidate for investigation using advanced computational modeling techniques. Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic aromatic substitution, thereby guiding the rational design of synthetic routes. By modeling the transition states of the halogenation reactions, researchers can gain insights into the factors that govern regioselectivity.

Furthermore, computational methods can be used to predict the physicochemical properties of the molecule, such as its acidity, lipophilicity, and conformational preferences. This information is invaluable for anticipating its behavior in various chemical and biological systems. The development of machine learning algorithms trained on large datasets of halogenated compounds could further enhance our ability to predict reactivity and properties, accelerating the discovery of new applications for this and related molecules.

Exploration of Novel Chemical Transformations Mediated by Unique Halogen Combinations

The presence of three different halogens on the aromatic ring of this compound provides a versatile platform for exploring a wide range of novel chemical transformations. The differential reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization.

For instance, the carbon-iodine bond is the most susceptible to cleavage and can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon bonds. The carbon-bromine bond can also be activated under different catalytic conditions, allowing for sequential and site-selective modifications. The carbon-fluorine bond, being the strongest, is typically the least reactive, providing a stable anchor point while other transformations are carried out. This differential reactivity allows for the strategic and sequential introduction of various functional groups, leading to the synthesis of a diverse library of complex molecules from a single, highly functionalized starting material.

Strategic Utilization in the Synthesis of Advanced Organic Materials and Probes

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced organic materials and molecular probes. The high atomic number of iodine could impart useful properties for applications in areas such as X-ray contrast agents or heavy-atom-containing materials for optoelectronic devices.

The phenylacetic acid moiety provides a convenient handle for incorporation into larger molecular architectures, such as polymers or dendrimers. By strategically modifying the halogen atoms with other functional groups, it is possible to tune the photophysical, electronic, and self-assembly properties of the resulting materials. Furthermore, the tri-halogenated phenyl ring could serve as a unique recognition motif in the design of molecular probes for sensing and imaging applications, where the specific arrangement of the halogens could lead to highly selective interactions with target analytes.

Q & A

Q. What are standard synthetic routes for preparing 2-Bromo-3-fluoro-4-iodophenylacetic acid?

A common approach involves regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 3-fluoro-4-iodophenylacetic acid using bromine in acetic acid under controlled conditions can yield the target compound. Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography (e.g., silica gel) are critical steps . Ensure stoichiometric control to avoid over-halogenation, as competing reactions may produce byproducts like dihalogenated derivatives .

Q. How can the purity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for assessing purity (>95% threshold). Confirm structural integrity using - and -NMR spectroscopy to verify substituent positions and absence of undesired isomers. Cross-reference melting points (mp) with literature values (e.g., analogous compounds like 4-Bromo-2-chlorophenylacetic acid melt at 117–119°C ). Mass spectrometry (MS) can further confirm molecular weight .

Q. What analytical techniques are suitable for characterizing halogen substituents in this compound?

X-ray crystallography provides definitive proof of regiochemistry and spatial arrangement of halogens, as demonstrated for structurally similar compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid . For rapid analysis, -NMR and inductively coupled plasma mass spectrometry (ICP-MS) quantify fluorine and iodine content, respectively .

Advanced Research Questions

Q. How do electronic effects of bromine, fluorine, and iodine influence reactivity in cross-coupling reactions?

Bromine and iodine act as leaving groups in Suzuki-Miyaura couplings, with iodine showing higher reactivity due to weaker C–I bonds. Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring optimized catalysts (e.g., Pd(PPh)) and bases (e.g., CsCO) to enhance turnover. Monitor regioselectivity using -NMR to detect coupling at the 4-iodo position versus the 2-bromo site .

Q. What strategies resolve contradictions between NMR and mass spectrometry data?

Discrepancies may arise from isotopic interference (e.g., bromine’s doublet) or solvent adducts in MS. Use high-resolution MS (HRMS) to distinguish isotopic patterns. For NMR, deuterated solvents (e.g., DMSO-d) minimize splitting artifacts. If unexpected peaks persist, consider diastereomeric byproducts or degradation during analysis .

Q. How can hydrogen-bonding motifs in the crystal lattice affect solubility and stability?

Centrosymmetric hydrogen-bonded dimers (e.g., R_2$$^2(8) motif) often form in carboxylic acid derivatives, as seen in 2-(3-Bromo-4-methoxyphenyl)acetic acid. These interactions reduce solubility in non-polar solvents but enhance thermal stability. Solubility can be improved via esterification (e.g., methyl ester derivatives) or using polar aprotic solvents like DMF .

Q. What methods optimize regioselectivity when introducing multiple halogens?

Sequential halogenation with protecting groups is effective. For example, iodinate 3-fluoro-4-hydroxyphenylacetic acid first, protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether), then brominate the activated position. Deprotection yields the target compound. DFT calculations predict activation energies to guide reaction conditions .

Q. How is this compound applied in synthesizing bioactive molecules?

It serves as a precursor for antimitotic agents (e.g., Combretastatin A-4 analogues) via Perkin condensations. The iodine atom enables radioisotope labeling (e.g., ) for pharmacokinetic studies. Fluorine enhances metabolic stability in drug candidates .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Q. Table 2: Reaction Optimization for Halogenation

| Parameter | Bromination (Acetic Acid) | Iodination (KI/HO) |

|---|---|---|

| Temperature | 25°C | 80°C |

| Catalyst | None | HSO (0.1 M) |

| Yield (Typical) | 70–85% | 60–75% |

| Key Byproduct | Di-brominated isomer | Iodo-ether adduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.